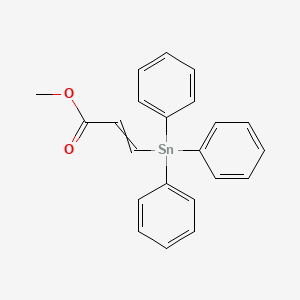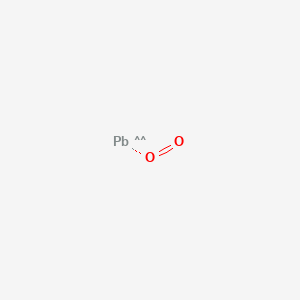![molecular formula C4H8O3 B12561602 (R)-2-[(R)-Oxiranyl]-1,2-ethanediol CAS No. 184845-13-4](/img/structure/B12561602.png)
(R)-2-[(R)-Oxiranyl]-1,2-ethanediol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-[®-Oxiranyl]-1,2-ethanediol is a chiral compound with significant importance in organic chemistry It is characterized by the presence of an oxirane ring and two hydroxyl groups, making it a versatile intermediate in various chemical reactions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-[®-Oxiranyl]-1,2-ethanediol typically involves the epoxidation of ®-glycidol. One common method is the Sharpless asymmetric epoxidation, which uses titanium tetraisopropoxide and diethyl tartrate as catalysts in the presence of tert-butyl hydroperoxide. The reaction is carried out under mild conditions, usually at room temperature, to ensure high enantioselectivity and yield.
Industrial Production Methods
Industrial production of ®-2-[®-Oxiranyl]-1,2-ethanediol often employs enzymatic methods due to their efficiency and selectivity. Enzymes such as epoxide hydrolases can be used to catalyze the hydrolysis of epoxides to diols. This method is advantageous as it operates under mild conditions and produces fewer by-products, making it more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
®-2-[®-Oxiranyl]-1,2-ethanediol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alkanes or alcohols.
Substitution: The oxirane ring can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines, thiols, and halides can react with the oxirane ring under basic or acidic conditions.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alkanes, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
®-2-[®-Oxiranyl]-1,2-ethanediol has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a substrate for enzymatic reactions.
Medicine: It is a precursor in the synthesis of chiral drugs and active pharmaceutical ingredients.
Industry: The compound is utilized in the production of polymers, resins, and other materials.
Mechanism of Action
The mechanism of action of ®-2-[®-Oxiranyl]-1,2-ethanediol involves its interaction with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites on enzymes and other proteins. This reactivity allows the compound to modify enzyme activity and influence biochemical pathways. The hydroxyl groups also participate in hydrogen bonding, further affecting the compound’s interactions and reactivity.
Comparison with Similar Compounds
Similar Compounds
(S)-2-[(S)-Oxiranyl]-1,2-ethanediol: The enantiomer of ®-2-[®-Oxiranyl]-1,2-ethanediol, with similar chemical properties but different biological activity.
1,2-Ethanediol: Lacks the oxirane ring, making it less reactive and versatile.
2,3-Epoxypropanol: Similar structure but with different reactivity due to the position of the oxirane ring.
Uniqueness
®-2-[®-Oxiranyl]-1,2-ethanediol is unique due to its chiral nature and the presence of both an oxirane ring and hydroxyl groups. This combination of features makes it a valuable intermediate in asymmetric synthesis and a versatile compound in various chemical reactions.
Properties
CAS No. |
184845-13-4 |
|---|---|
Molecular Formula |
C4H8O3 |
Molecular Weight |
104.10 g/mol |
IUPAC Name |
(1R)-1-[(2R)-oxiran-2-yl]ethane-1,2-diol |
InChI |
InChI=1S/C4H8O3/c5-1-3(6)4-2-7-4/h3-6H,1-2H2/t3-,4-/m1/s1 |
InChI Key |
KRBIHOANUQUSRV-QWWZWVQMSA-N |
Isomeric SMILES |
C1[C@@H](O1)[C@@H](CO)O |
Canonical SMILES |
C1C(O1)C(CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(nitrooxy)methyl]Benzoic acid](/img/structure/B12561520.png)
![Dimethyl 2-[5-(4-methoxyphenyl)furan-2-yl]but-2-enedioate](/img/structure/B12561525.png)

![5,6-Bis[(4-methylphenyl)sulfanyl]quinoxaline](/img/structure/B12561532.png)

![5(4H)-Oxazolone, 4-[(3-ethoxyphenyl)methylene]-2-phenyl-](/img/structure/B12561545.png)




![N-(4-Bromophenyl)-N'-[4-bromo-2-(2H-tetrazol-5-yl)phenyl]urea](/img/structure/B12561572.png)


![2-[(1S,2S)-2-(Hydroxymethyl)cyclohexyl]ethan-1-ol](/img/structure/B12561593.png)
